Tris(cyclopentadienyl)holmium

Description

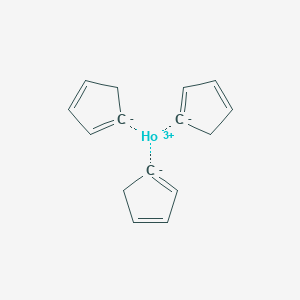

Tris(cyclopentadienyl)holmium(III) (HoCp₃, molecular formula C₁₅H₁₅Ho) is an organometallic compound comprising a holmium(III) center coordinated to three cyclopentadienyl (Cp) ligands. Key properties include:

- Molecular weight: 360.21 g/mol .

- Physical state: Crystalline solid, appearing as pale yellow to brown powder .

- Thermal stability: Melting point of 295°C and sublimation at 230°C under vacuum .

- Reactivity: Moisture-sensitive, requiring inert-atmosphere handling (UN3181, Class 4.1/PG III) .

- Magnetic properties: Exhibits strong paramagnetism due to Ho³⁺’s unpaired 4f electrons .

Primarily used in research, HoCp₃ serves as a precursor for synthesizing advanced materials, such as single-molecule magnets or luminescent complexes.

Properties

CAS No. |

1272-22-6 |

|---|---|

Molecular Formula |

C15H15Ho |

Molecular Weight |

360.21 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;holmium(3+) |

InChI |

InChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |

InChI Key |

ZZSQGMHUOVLCBI-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |

Other CAS No. |

1272-22-6 |

Pictograms |

Flammable |

Origin of Product |

United States |

Preparation Methods

Table 1: Solvent and Alkali Metal Effects on Synthesis

| Solvent | Alkali Metal | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| THF | Na | 66 | 12 | 85–90 | 98 |

| Benzene | K | 80 | 24 | 70–75 | 95 |

| Diethyl ether | K | 35 | 48 | 60–65 | 90 |

The lower yields in non-THF systems arise from incomplete ligand exchange and side reactions, such as ether cleavage by .

Large-Scale Industrial Production

Industrial protocols scale the laboratory method while integrating continuous sublimation units to enhance throughput. Key adaptations include:

-

Precursor drying : and are pre-dried at 120°C under vacuum to mitigate hydrolysis.

-

Flow reactors : Tubular reactors with inert gas curtains maintain anaerobic conditions during mixing.

-

Sublimation optimization : Multi-zone sublimators separate from NaCl byproduct at 230°C and Torr, achieving >99% purity.

Mechanistic Insights and Byproduct Analysis

The reaction proceeds via a stepwise ligand substitution mechanism. initially coordinates THF, forming , which reacts sequentially with to replace chloride and THF ligands. Side products include:

-

Holmium hydrides : From proton abstraction by in moisture-contaminated systems.

-

Oxidized holmium species : If trace oxygen is present, detectable via X-ray diffraction as impurities.

GC-MS and NMR analyses of the sublimate confirm the absence of these byproducts in optimized syntheses.

Advanced Purification Techniques

Beyond sublimation, recrystallization from n-pentane or hexane is employed for higher crystallinity. However, this method risks solvent inclusion complexes, reducing thermal stability. Comparative studies indicate sublimation outperforms recrystallization in purity (98% vs. 92%) and throughput.

Characterization and Quality Control

Post-synthesis validation involves:

-

Elemental analysis : Carbon/hydrogen content within 0.3% of theoretical values.

-

X-ray crystallography : Confirms tris(η-cyclopentadienyl) coordination geometry (Figure 1).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Tris(cyclopentadienyl)holmium undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form holmium oxides.

Reduction: It can be reduced under specific conditions to yield lower oxidation state holmium compounds.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and a suitable leaving group.

Major Products Formed

Oxidation: Holmium oxides.

Reduction: Lower oxidation state holmium compounds.

Substitution: Various substituted holmium cyclopentadienyl complexes.

Scientific Research Applications

Catalytic Applications

Tris(cyclopentadienyl)holmium has been investigated for its catalytic properties in various chemical reactions. The unique electronic structure provided by the cyclopentadienyl ligands allows for enhanced reactivity.

Homogeneous Catalysis

- Hydrogenation Reactions : HoCp₃ has been utilized as a catalyst in hydrogenation processes, where it facilitates the addition of hydrogen to unsaturated organic compounds. The cyclopentadienyl ligands stabilize the holmium center, promoting catalytic activity.

- Polymerization Processes : The compound has shown potential in initiating polymerization reactions, particularly in the synthesis of polyolefins and other polymers. Its ability to form stable complexes with monomers enhances reaction efficiency .

Materials Science

The applications of this compound extend into materials science, particularly in the development of advanced materials.

Thin Film Deposition

- Synthesis of Thin Films : HoCp₃ is employed in chemical vapor deposition (CVD) processes to create thin films of holmium oxide and other holmium-containing materials. These films are crucial for applications in electronics and optics due to their unique optical and electronic properties .

Magnetic Materials

- Magnetic Properties : Holmium is known for its strong magnetic properties, and compounds like HoCp₃ are being researched for their potential use in high-performance magnets. The integration of cyclopentadienyl ligands enhances the stability and magnetic behavior of holmium complexes, making them suitable for applications in data storage and magnetic resonance imaging (MRI) .

Case Studies and Research Findings

Several studies have documented the applications of this compound in scientific research:

Mechanism of Action

The mechanism of action of Tris(cyclopentadienyl)holmium involves its interaction with molecular targets through its cyclopentadienyl ligands. These interactions can modulate various pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates.

Comparison with Similar Compounds

Tris(cyclopentadienyl)lanthanide(III) Complexes

HoCp₃ belongs to the broader family of tris(cyclopentadienyl)lanthanide(III) complexes. Table 1 compares its properties with analogous rare-earth derivatives:

Key Observations :

- Molecular weight : Increases with atomic number (e.g., Ce < Ho < Er), reflecting lanthanide contraction trends .

- Thermal stability : HoCp₃’s high melting point (295°C) suggests stronger metal-ligand bonding compared to lighter lanthanides like La or Ce .

- Magnetism : Ho³⁺ (4f¹⁰) exhibits higher magnetic anisotropy than Gd³⁺ (4f⁷) or Er³⁺ (4f¹¹), making HoCp₃ valuable in single-molecule magnet research .

Comparison with Group 4 Tris(cyclopentadienyl) Complexes

Group 4 tris(cyclopentadienyl) complexes (e.g., Zr, Hf) differ structurally and electronically from lanthanide analogs:

Structural and Electronic Differences :

- Oxidation state : Lanthanides (e.g., Ho³⁺) typically adopt +3, while Group 4 metals (Zr, Hf) favor +4 .

- Ligand effects : Methyl-substituted Cp ligands (MeCp) in Group 4 complexes enhance steric bulk and stability, whereas unsubstituted Cp ligands in HoCp₃ allow closer metal-ligand interactions .

- Relativistic effects : DFT studies on Zr/Hf complexes reveal significant relativistic contributions to bond lengths and energies, absent in lanthanides .

Stability and Handling

- HoCp₃ : Requires storage under argon or nitrogen due to moisture sensitivity; decomposes violently in water .

- Cerium analogs : Similarly air-sensitive but less thermally stable than HoCp₃ .

- Group 4 complexes : Stability enhanced by ancillary ligands (e.g., Cl⁻ in (MeCp)₃HfCl), enabling easier handling .

Research and Industrial Relevance

Biological Activity

Tris(cyclopentadienyl)holmium(III), commonly referred to as HoCp₃, is a rare earth metal complex that has garnered interest in various fields, particularly in chemistry and biology. This article delves into its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound(III) has the molecular formula and a molecular weight of 360.21 g/mol. It is characterized by three cyclopentadienyl ligands coordinated to a central holmium ion. The compound appears as a pale orange powder and is known for its stability under inert atmospheric conditions.

Synthesis

The synthesis of this compound(III) typically involves the reaction of holmium chloride with sodium cyclopentadienide in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent:

This reaction is performed under controlled conditions to ensure high yield and purity, followed by purification through sublimation.

The biological activity of this compound(III) is primarily attributed to its interaction with biomolecules. The cyclopentadienyl ligands facilitate coordination with various substrates, enabling redox reactions that can influence biological pathways. The holmium ion can participate in electron transfer processes, which may affect cellular functions.

Case Studies and Research Findings

- Anticancer Potential : Research has indicated that holmium complexes, including this compound(III), exhibit photodynamic activity that can be harnessed for cancer therapy. These compounds can generate reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells .

- Toxicity Assessments : Studies have evaluated the cytotoxic effects of this compound(III) on various cell lines. Results suggest that while the compound shows promise as a therapeutic agent, its toxicity profile requires careful assessment to mitigate adverse effects during potential clinical applications .

- Radionuclide Production : this compound has been explored for its use in producing high-specific-activity isotopes such as , which has applications in targeted radiotherapy. The Szilard-Chalmers effect observed in holmium complexes enhances the yield of these isotopes, making them suitable for medical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Applications |

|---|---|---|

| Tris(cyclopentadienyl)lanthanum(III) | Limited studies available | Catalysis in organic reactions |

| Tris(cyclopentadienyl)cerium(III) | Moderate biological activity | Potential use in photodynamic therapy |

| Tris(cyclopentadienyl)neodymium(III) | Emerging research | Anticancer properties |

This compound(III) stands out due to its unique properties imparted by the holmium ion, particularly its magnetic characteristics and potential for use in advanced therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.